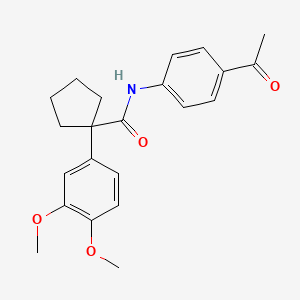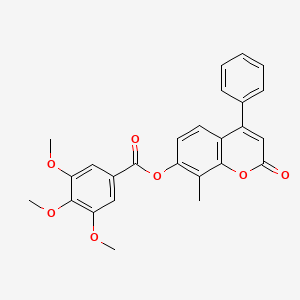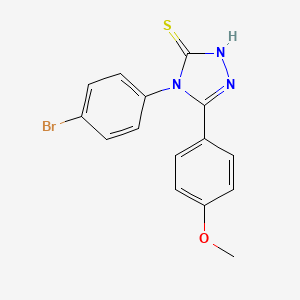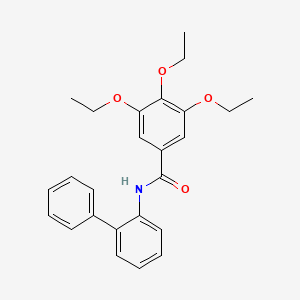
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
描述
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, also known as PAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PAC is a member of the cyclopentanecarboxamide family of compounds and has been found to have a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. This interaction has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of interesting biochemical and physiological effects. In addition to its interactions with the endocannabinoid system, N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and antioxidant properties. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has also been found to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a research tool is its specificity for the CB1 receptor. This specificity allows researchers to study the endocannabinoid system in a more targeted way, which can lead to a better understanding of its role in various physiological processes. However, one limitation of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is its relatively high cost, which can make it difficult for some researchers to use.
未来方向
There are many potential future directions for research involving N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide analogs that have improved pharmacological properties. Another area of interest is the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the role of the endocannabinoid system in various disease states, including obesity, diabetes, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide and its potential as a therapeutic agent.
科学研究应用
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a key component of the endocannabinoid system. This interaction has been found to have a range of interesting effects, including the modulation of pain perception and the regulation of appetite.
属性
IUPAC Name |
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(24)16-6-9-18(10-7-16)23-21(25)22(12-4-5-13-22)17-8-11-19(26-2)20(14-17)27-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTHRLZMZYHFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({2-[(3-bromobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3529261.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3529263.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B3529271.png)


![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B3529297.png)
![(4-{[(4-nitrophenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B3529309.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3529320.png)

![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B3529330.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B3529356.png)

![N-(4-anilinophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B3529365.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B3529371.png)